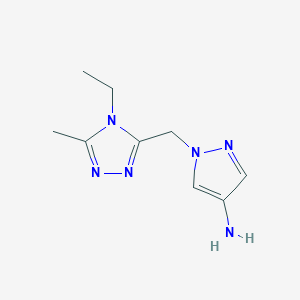![molecular formula C18H26N5O9P B13630450 Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is a complex organic compound with significant scientific interest
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione involves multiple steps. The process typically starts with the preparation of the pteridine core, followed by the introduction of the dimethyl and trihydroxy pentyl groups. The final step involves the addition of the methyl phosphonato group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific groups within the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Riboflavin: A structurally related compound with similar functional groups.
Flavin Mononucleotide: Another related compound with comparable biological activity.
Uniqueness
Ammonium 7,8-dimethyl-10-[(2R,3R,4S)-2,3,4-trihydroxy-5-[(methyl phosphonato)oxy]pentyl]-2H,3H,4H,10H-benzo[g]pteridine-2,4-dione is unique due to its specific structural features, such as the methyl phosphonato group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H26N5O9P |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
azanium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] methyl phosphate |
InChI |
InChI=1S/C18H23N4O9P.H3N/c1-8-4-10-11(5-9(8)2)22(16-14(19-10)17(26)21-18(27)20-16)6-12(23)15(25)13(24)7-31-32(28,29)30-3;/h4-5,12-13,15,23-25H,6-7H2,1-3H3,(H,28,29)(H,21,26,27);1H3/t12-,13+,15-;/m1./s1 |
InChI-Schlüssel |
USCIJRQFJWRGLJ-ZCGPAKHCSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])OC)O)O)O.[NH4+] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OC)O)O)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid](/img/structure/B13630371.png)
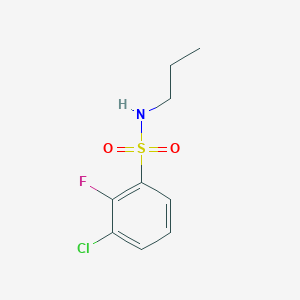
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13630388.png)
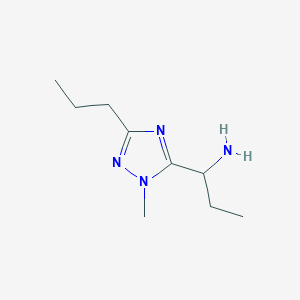
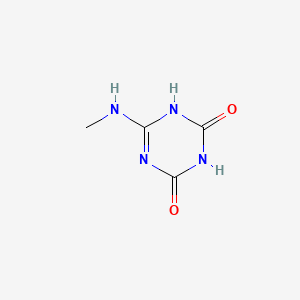
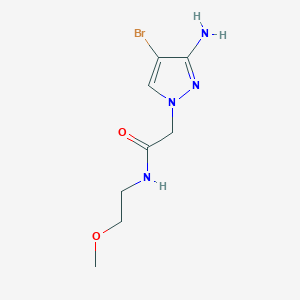
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
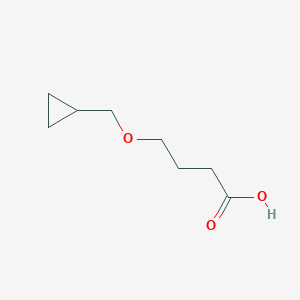
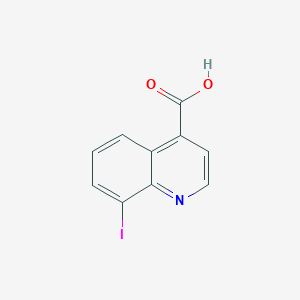
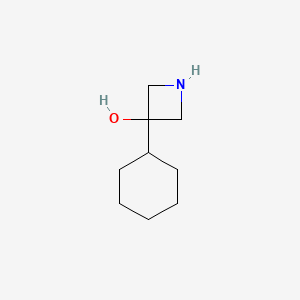
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
